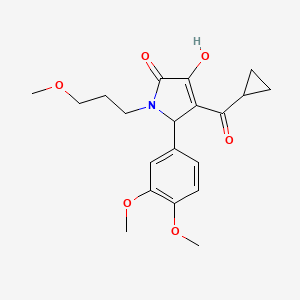

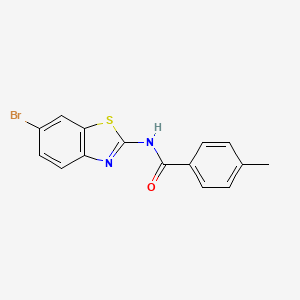

![molecular formula C17H18N4OS B2537239 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1708079-68-8](/img/structure/B2537239.png)

7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed and synthesized for screening against Mycobacteria as part of a program to develop new antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the reaction of 2-(7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl acetate with diacetoxyiodobenzene and Ac2O .Molecular Structure Analysis

The molecular structure of similar compounds can be deduced from their spectral and microanalytical data . For example, the 1H NMR spectrum of a similar compound in CDCl3 showed a broad 2H signal .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclocondensation and other reactions involving various reagents such as potassium t-butoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a similar compound in CDCl3 did not show the NH2 signal at d = 4.06 ppm belonging to the precursor 1b, but instead showed a broad 2H signal .Wissenschaftliche Forschungsanwendungen

Preclinical Assessment and Pharmacokinetics

The compound GDC-0980, structurally related to 7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, has been studied for its absorption, disposition, and efficacy in cancer models. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), indicating its potential in cancer therapy. The preclinical characterization supported its clinical development, currently in Phase II trials (Salphati et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is under Phase I clinical trials for chronic myelogenous leukemia (CML) treatment. It shares structural similarities with the compound of interest, highlighting the role of specific chemical groups in metabolic stability and activity against cancer cells (Gong et al., 2010).

Antiproliferative Activity Against Human Cancer Cell Lines

A series of derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, demonstrated antiproliferative effects against various human cancer cell lines. This suggests potential applications in developing novel anticancer agents (Mallesha et al., 2012).

Anti-Angiogenic and DNA Cleavage Studies

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents through inhibiting blood vessel formation and inducing DNA damage in cancer cells (Kambappa et al., 2017).

Selective VEGFR3 Inhibition for Breast Cancer Treatment

Thieno[2,3-d]pyrimidine derivatives, structurally related to the compound , showed selective inhibition of the vascular endothelial growth factor receptor 3 (VEGFR3). This inhibition significantly reduced the proliferation and migration of breast cancer cells, highlighting a promising therapeutic approach for metastatic breast cancer (Li et al., 2021).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is known that some thieno[2,3-d]pyrimidin-4(3H)-ones have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(3-methylphenyl)-2-piperazin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-11-3-2-4-12(9-11)13-10-23-15-14(13)19-17(20-16(15)22)21-7-5-18-6-8-21/h2-4,9-10,18H,5-8H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMFRAHQOFKWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCNCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2537159.png)

![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)